molecular formula C16H24O3 B151484 2-Methoxy-6-nonyl-1,4-benzoquinone CAS No. 130817-80-0

2-Methoxy-6-nonyl-1,4-benzoquinone

Cat. No. B151484
M. Wt: 264.36 g/mol
InChI Key: PJRTVHREUOBDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-nonyl-1,4-benzoquinone (MNQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNQ is a member of the benzoquinone family and is known for its unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to exert neuroprotective effects by reducing oxidative stress-induced neuronal damage.

Biochemical And Physiological Effects

2-Methoxy-6-nonyl-1,4-benzoquinone exhibits several biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. 2-Methoxy-6-nonyl-1,4-benzoquinone induces oxidative stress in cells, leading to the generation of ROS and subsequent apoptosis in cancer cells. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone exerts neuroprotective effects by reducing oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

2-Methoxy-6-nonyl-1,4-benzoquinone has several advantages and limitations for lab experiments. 2-Methoxy-6-nonyl-1,4-benzoquinone exhibits potent cytotoxic effects against various cancer cell lines, making it an ideal candidate for cancer research. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity against several bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, 2-Methoxy-6-nonyl-1,4-benzoquinone has some limitations, including its low solubility in aqueous solutions, which limits its use in in vivo experiments.

Future Directions

2-Methoxy-6-nonyl-1,4-benzoquinone has several potential future directions, including its use as a potential anticancer and antimicrobial agent. 2-Methoxy-6-nonyl-1,4-benzoquinone can also be used in the development of new neuroprotective agents for the treatment of neurodegenerative disorders. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone can be modified to improve its solubility in aqueous solutions, making it more suitable for in vivo experiments.
In conclusion, 2-Methoxy-6-nonyl-1,4-benzoquinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Methoxy-6-nonyl-1,4-benzoquinone exhibits potent cytotoxic effects against various cancer cell lines, antimicrobial activity against several bacterial and fungal strains, and neuroprotective effects against oxidative stress-induced neurodegeneration. 2-Methoxy-6-nonyl-1,4-benzoquinone has several potential future directions, including its use as a potential anticancer and antimicrobial agent and the development of new neuroprotective agents.

Synthesis Methods

The synthesis of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the reaction of 2-methoxy-1,4-benzoquinone with nonyl alcohol in the presence of a strong acid catalyst. The resulting product is a yellowish-brown crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-Methoxy-6-nonyl-1,4-benzoquinone has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and microbial infections. 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity against several bacterial and fungal strains. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration.

properties

CAS RN

130817-80-0

Product Name

2-Methoxy-6-nonyl-1,4-benzoquinone

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3

InChI Key

PJRTVHREUOBDFM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Other CAS RN

130817-80-0

synonyms

2-methoxy-6-nonyl-1,4-benzoquinone
MNBQ

Origin of Product

United States

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